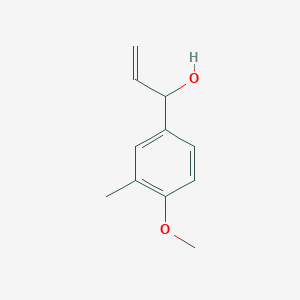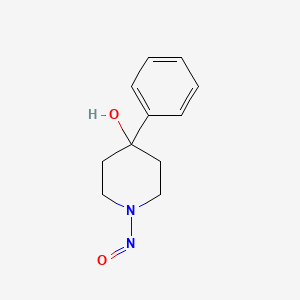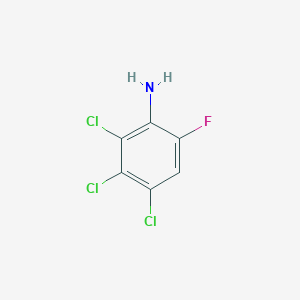
2,3,4-Trichloro-6-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trichloro-6-fluoroaniline is an aromatic amine with the molecular formula C6H3Cl3FN It is a derivative of aniline, where three chlorine atoms and one fluorine atom are substituted on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3,4-Trichloro-6-fluoroaniline can be synthesized through various methods. One common approach involves the halogenation of aniline derivatives. For instance, the reaction of dry aniline with chlorine gas in an anhydrous solution of carbon tetrachloride can yield trichloroaniline derivatives
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often include halogenation and fluorination steps, followed by purification techniques to isolate the desired compound. The use of catalysts and controlled reaction conditions is crucial to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4-Trichloro-6-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction to form amine derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride, dimethyl sulfoxide (DMSO) as a solvent.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products: The major products formed from these reactions include substituted aniline derivatives, biaryl compounds, and various oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
2,3,4-Trichloro-6-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2,3,4-Trichloro-6-fluoroaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparaison Avec Des Composés Similaires
2,4,6-Trichloroaniline: Similar in structure but lacks the fluorine atom.
2,3,4-Trifluoroaniline: Contains three fluorine atoms instead of chlorine.
2,6-Dibromo-4-fluoroaniline: Contains bromine atoms instead of chlorine
Uniqueness: 2,3,4-Trichloro-6-fluoroaniline is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The presence of fluorine also enhances the compound’s biological activity, making it a valuable intermediate in drug discovery and development .
Propriétés
Formule moléculaire |
C6H3Cl3FN |
|---|---|
Poids moléculaire |
214.4 g/mol |
Nom IUPAC |
2,3,4-trichloro-6-fluoroaniline |
InChI |
InChI=1S/C6H3Cl3FN/c7-2-1-3(10)6(11)5(9)4(2)8/h1H,11H2 |
Clé InChI |
KGVFZVZKTCMYKX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)Cl)Cl)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Difluoromethyl)-3-methoxyphenyl]methanol](/img/structure/B13500014.png)
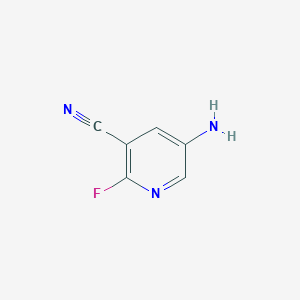
![N-[1-(aminomethyl)cyclohexyl]-2-[(4-methylphenyl)formamido]acetamide hydrochloride](/img/structure/B13500037.png)
![4-Methyl-2-[[[(2-propen-1-yloxy)carbonyl]amino]methyl]-5-thiazolecarboxylic acid](/img/structure/B13500039.png)
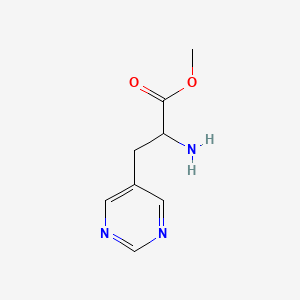
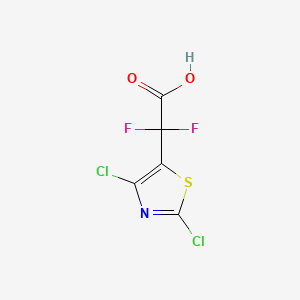

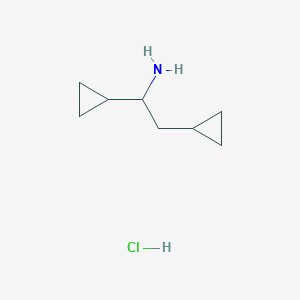
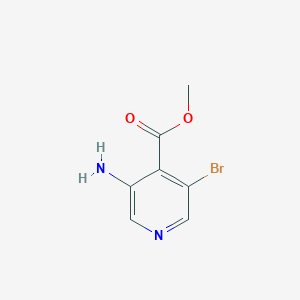
![tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate](/img/structure/B13500061.png)
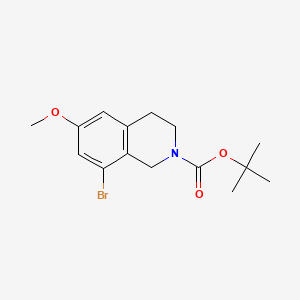
![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13500080.png)
